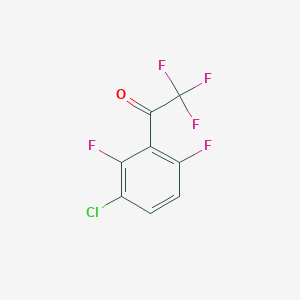

3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF5O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQQCGUFKLKOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206357 | |

| Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-28-4 | |

| Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,2,2,2 ,6 Pentafluoroacetophenone and Its Analogues

Strategic Approaches to Polyfluorinated and Chlorinated Acetophenones

The construction of polyfluorinated and chlorinated acetophenones involves a combination of reactions to introduce the desired functional groups onto an aromatic scaffold. Key steps include the formation of the ketone, typically through acylation, and the introduction of halogen atoms at specific positions on the aromatic ring.

A crucial step in the synthesis of 3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone is the introduction of the trifluoroacetyl group (-COCF₃) onto the chlorinated and fluorinated benzene (B151609) ring.

Friedel-Crafts acylation is a fundamental method for forming aryl ketones. wikipedia.org In the context of synthesizing trifluoroacetophenones, this reaction is adapted by using fluorinated acylating agents. Common reagents include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) and trifluoroacetyl chloride (CF₃COCl). researchgate.netresearchgate.net These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent. wikipedia.orgchemguide.co.uk

The reaction of a substituted aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst proceeds via electrophilic aromatic substitution to yield monoacylated products. For instance, the acylation of toluene (B28343) with acetyl chloride and aluminum chloride shows high selectivity for the 4-methylacetophenone isomer. chemcess.com Similarly, deactivated substrates like chlorobenzene (B131634) can undergo acylation to form p-chlorobenzophenones using heterogeneous catalysts such as zeolites. chemcess.com

The use of mixed anhydrides of trifluoroacetic acid, generated in situ from carboxylic acids, presents an environmentally conscious alternative to traditional Friedel-Crafts acylation, avoiding the formation of waste salts. chemcess.com

| Acylating Agent | Catalyst | Substrate Example | Product Example |

| Acetyl chloride | AlCl₃ | Toluene | 4-Methylacetophenone |

| Acetic anhydride | AlCl₃ | Benzene | Acetophenone (B1666503) |

| Trifluoroacetic anhydride | Bismuth or Scandium triflate | Anisole | Methoxyacetophenone |

This table illustrates common reagents and catalysts used in Friedel-Crafts acylation for the synthesis of acetophenone derivatives.

Direct trifluoromethylation of aromatic compounds presents a significant challenge in synthetic chemistry. researchgate.net The high bond dissociation energy of the C-F bond in the trifluoromethyl group makes its direct introduction difficult. rsc.org While methods for the trifluoromethylation of aryl halides using reagents like potassium trifluoroacetate (B77799) have been developed, they can suffer from a lack of regiocontrol and the formation of side products. nih.gov

Abnormal reactions can also occur during trifluoromethylation. For example, the reaction of 3-bromobenzofuran with trifluoromethyl iodide and copper powder can yield not only the expected 3-(trifluoromethyl)benzofuran (B2529890) but also pentafluoroethylated and bis(trifluoromethyl)ated products. rsc.org The formation of these side products is attributed to the decomposition of the trifluoromethylcopper (B1248711) intermediate. rsc.org

To synthesize this compound, a chloro substituent must be introduced at the 3' position, and fluoro substituents at the 2' and 6' positions of the acetophenone core.

Achieving regioselective chlorination of an aromatic ring is crucial. The directing effects of existing substituents on the ring play a significant role. While chlorine is an electron-withdrawing group, it is ortho, para-directing in electrophilic aromatic substitution reactions due to the stabilizing effect of its lone pairs on the intermediate carbocation through resonance. vedantu.com

Various chlorinating agents and catalysts can be employed to control the regioselectivity. For instance, the chlorination of aromatic compounds with N-chloroamines in an acidic solution can be controlled to favor either ortho or para chlorination by adjusting the acidity and the nature of the N-chloroamine. rsc.org The use of sulfuryl chloride is a common method for the alpha-chlorination of aryl ketones. google.com A process for the regiospecific chlorination of arenes using sodium chloride as the chlorine source in the presence of a hypervalent iodine catalyst has also been developed, which shows high regioselectivity. google.com

| Chlorinating Agent | Catalyst/Conditions | Substrate Example | Product Information |

| N-chloroamines | Acidic solution | Toluene | Preferential 2- or 4-chlorination |

| Sulfuryl chloride | - | 3-hydroxy-acetophenone | alpha-chloro aryl ketones |

| Sodium chloride | Hypervalent iodine catalyst | Arenes | Regiospecific monochlorination |

This table summarizes various methods for the regioselective chlorination of aromatic compounds.

The synthesis of polyfluorinated aromatic compounds often involves nucleophilic aromatic substitution (SɴAr) reactions. nih.gov In these reactions, a leaving group on the aromatic ring is displaced by a nucleophile, in this case, a fluoride (B91410) ion. Aryl chlorides can be converted to aryl fluorides via SɴAr. nih.gov The reactivity of aryl halides in SɴAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. acs.org

Fluorine is a highly electronegative element, which makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. wyzant.comstackexchange.com This is a key factor in the success of SɴAr reactions for fluorination. While fluoride is generally a poor leaving group in Sɴ2 reactions, in SɴAr, its high electronegativity stabilizes the intermediate Meisenheimer complex, thus accelerating the rate-determining addition step. stackexchange.com

Recent advances in photocatalysis have also provided methods for the selective defluorinative functionalization of polyfluorinated aromatics, allowing for the introduction of other functional groups. acs.org

Regioselective Halogenation of Aromatic Precursors

Multi-Step Synthetic Routes to the Compound

Multi-step synthesis provides a reliable pathway to complex molecules like this compound by assembling the target from simpler, commercially available starting materials.

A common strategy for synthesizing substituted acetophenones involves the use of pre-functionalized halogenated benzenes. One established method is the Grignard reaction, which has been successfully employed for the synthesis of related compounds like 3,5-dichloro-2,2,2-trifluoroacetophenone. google.com A plausible route to this compound could start from 1-bromo-3-chloro-2,4,5-trifluorobenzene (B2773743). This starting material can be converted to the corresponding Grignard reagent by reacting it with magnesium metal. Subsequent acylation of the Grignard reagent with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, would yield the desired product. google.com

Another approach involves the Friedel-Crafts acylation of a suitable halogenated benzene. However, the presence of multiple deactivating fluorine and chlorine atoms on the benzene ring can make this electrophilic aromatic substitution challenging.

A multi-step sequence starting from a more readily available precursor like o-aminobenzotrifluoride has also been reported for analogous compounds. This involves a sequence of bromination, chlorination, diazotization, and deamination to generate the required polysubstituted benzene ring, which is then converted to the target acetophenone via a Grignard reaction. google.com

For example, a lithium-halogen exchange reaction on 1-bromo-3-chloro-2,4,5-trifluorobenzene using an organolithium reagent like n-butyllithium at low temperatures could generate the corresponding aryllithium species. This highly reactive intermediate can then be reacted with a trifluoroacetyl source to form the ketone. Careful control of reaction conditions is crucial to avoid side reactions.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For Grignard-based syntheses, factors such as the choice of solvent (e.g., tetrahydrofuran (B95107), diethyl ether), temperature, and the nature of the trifluoroacetylating agent can significantly impact the outcome. For instance, the use of highly reactive trifluoroacetic anhydride often requires very low temperatures (-70°C) to control the reaction. google.com

In multi-step syntheses, the optimization of each individual step is necessary. This can involve screening different reagents, catalysts, solvents, and reaction times to achieve the best possible conversion and selectivity at each stage. scielo.br Automated optimization techniques using Bayesian algorithms have shown promise in rapidly identifying optimal reaction conditions for multi-step flow processes, which could be applied to the synthesis of this compound. nih.gov

| Parameter | Condition | Effect on Yield/Purity |

| Grignard Reaction | ||

| Solvent | Tetrahydrofuran (THF) | Good for Grignard formation and stability |

| Temperature | -78°C to 0°C | Low temperatures are crucial for controlling reactivity with acylating agents |

| Acylating Agent | Trifluoroacetic anhydride | Highly reactive, may lead to side products if not controlled |

| Ethyl trifluoroacetate | Less reactive, may require harsher conditions | |

| Catalytic Reactions | ||

| Catalyst Loading | 0.5 - 5 mol% | Lower loading is preferred for cost and environmental reasons |

| Ligand | Phosphine-based | Can improve catalyst stability and selectivity |

| Temperature | 50 - 150°C | Varies depending on the specific coupling reaction |

Novel Synthetic Routes and Green Chemistry Considerations

Recent advances in synthetic chemistry offer new possibilities for the synthesis of fluorinated compounds with improved efficiency and reduced environmental impact.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com A potential route to this compound could involve a palladium- or nickel-catalyzed coupling of a 3-chloro-2,4,5-trifluorophenyl organometallic reagent (e.g., a boronic acid or an organozinc reagent) with a trifluoroacetylating agent. nih.gov These methods often exhibit high functional group tolerance and can be performed under milder conditions than traditional methods. mdpi.com

For instance, a Suzuki-Miyaura coupling could be envisioned between 3-chloro-2,4,5-trifluorophenylboronic acid and a suitable trifluoroacetyl electrophile. The development of catalysts and ligands that promote the reductive elimination of the desired ketone is a key challenge in this area. escholarship.org Copper-catalyzed fluoroalkylation reactions have also emerged as a promising strategy for introducing fluorine-containing groups into aromatic systems. escholarship.org

| Catalyst System | Reaction Type | Advantages |

| Palladium(0)/Phosphine Ligand | Suzuki, Stille, Negishi Coupling | High functional group tolerance, well-established |

| Nickel(II)/Ligand | Cross-coupling | Cost-effective alternative to palladium |

| Copper(I)/Ligand | Fluoroalkylation | Good for introducing fluorinated groups |

Photochemical reactions offer a green alternative to traditional thermal methods, often proceeding at ambient temperature and with high selectivity. The photochemical hydrogen abstraction of 2′,3′,4′,5′,6′-pentafluoroacetophenone has been studied, indicating the potential for light-induced reactions in fluorinated acetophenone systems. sigmaaldrich.com

While direct photochemical synthesis of this compound has not been reported, one could explore the possibility of a photo-Friedel-Crafts acylation or a photochemically initiated radical-based synthesis. These methods are still in the exploratory stage for this class of compounds but represent an exciting frontier in synthetic chemistry.

Sustainable Methodologies and Atom Economy Principles

The pursuit of sustainability in chemical synthesis is guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Key among these for the synthesis of halogenated acetophenones are the use of safer solvents, the development of catalytic reactions over stoichiometric ones, and the maximization of atom economy.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. researchgate.net A higher atom economy signifies a more sustainable process with less waste generation.

Two classical methods for the synthesis of aromatic ketones are the Friedel-Crafts acylation and the Grignard reaction. The application of sustainable principles to these pathways offers significant potential for greener syntheses of this compound and its analogs.

Greener Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the traditional use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), poses significant environmental challenges due to the generation of large quantities of acidic and often hazardous waste during workup. google.com

Another avenue for greener Friedel-Crafts acylation involves the use of trifluoroacetic acid and/or trifluoroacetic anhydride as catalysts. These can often be recycled, and the reactions can sometimes be performed without additional solvents, leading to a higher atom economy and reduced waste. beilstein-journals.org

The choice of solvent is also a critical factor in the sustainability of a synthetic process. Traditional solvents like dichloromethane (B109758) and carbon disulfide are hazardous and environmentally persistent. The exploration of greener solvent alternatives, such as ionic liquids or even solvent-free conditions, is an active area of research in Friedel-Crafts chemistry. google.com

Grignard Reaction: An Inherently Atom-Economical Approach

The Grignard reaction offers a more atom-economical route to aromatic ketones. In this method, a Grignard reagent, formed from an aryl halide and magnesium, reacts with an acylating agent to form the desired ketone. A notable advantage of this method is that, in principle, all the atoms of the reactants can be incorporated into the final product and a simple salt byproduct.

A relevant example is the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) derivatives, which are close analogs of the target compound. One patented method describes the preparation of a Grignard reagent from 1-bromo-3,5-dichloro-4-substituted-benzene, which then reacts with a trifluoroacetyl compound to yield the desired acetophenone derivative. This approach demonstrates the feasibility of using Grignard chemistry for the synthesis of complex polyhalogenated aromatic ketones.

The sustainability of a Grignard synthesis can be further enhanced by careful selection of solvents. While ethers like diethyl ether and tetrahydrofuran are commonly used, their volatility and flammability are concerns. The development of methodologies using greener solvents would represent a significant advancement.

Comparative Analysis of Synthetic Routes

To illustrate the application of atom economy principles, let's consider hypothetical synthetic routes to a simplified analog, 3',5'-dichloro-2,2,2-trifluoroacetophenone, via both Friedel-Crafts acylation and a Grignard reaction.

Table 1: Hypothetical Atom Economy Calculation for the Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone

| Reaction | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |

| Friedel-Crafts Acylation | 1,3,5-trichlorobenzene + Trifluoroacetyl chloride + AlCl₃ | 181.45 + 132.47 + 133.34 = 447.26 | 3',5'-dichloro-2,2,2-trifluoroacetophenone | 245.02 | 54.78% |

| Grignard Reaction | 1-bromo-3,5-dichlorobenzene + Mg + Trifluoroacetic anhydride | 225.9 + 24.31 + 210.03 = 460.24 | 3',5'-dichloro-2,2,2-trifluoroacetophenone | 245.02 | 53.24% |

Note: This is a simplified calculation for illustrative purposes. The actual atom economy of the Grignard reaction would be higher as trifluoroacetic anhydride is an acylating agent and not all of it is incorporated into the final product. A more accurate calculation would depend on the specific trifluoroacetylating agent used.

The data in Table 1 suggests that, in this hypothetical scenario, the Friedel-Crafts acylation has a slightly better theoretical atom economy. However, this calculation does not account for the large amounts of waste generated from the quenching of the Lewis acid catalyst in the Friedel-Crafts reaction. The Grignard reaction, while appearing to have a slightly lower atom economy in this specific comparison, often proves to be the greener option in practice due to the cleaner reaction profile and less hazardous byproducts.

Table 2: Key Sustainability Metrics for Aromatic Ketone Synthesis

| Metric | Description | Ideal Value | Application to this compound Synthesis |

| Atom Economy | Percentage of reactant atoms incorporated into the desired product. | 100% | Grignard reactions generally offer higher atom economy than traditional Friedel-Crafts acylations. |

| E-Factor | Mass of waste per unit of product. | 0 | Can be significantly reduced by using catalytic methods and recyclable solvents. |

| Process Mass Intensity (PMI) | Total mass used in a process divided by the mass of the product. | 1 | Lowered by reducing solvent usage and the number of synthetic steps. |

| Solvent Intensity | Mass of solvent used per unit of product. | 0 | Can be minimized by using solvent-free conditions or recyclable/benign solvents. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,2,2,2 ,6 Pentafluoroacetophenone

Reactivity of the Trifluoroacetyl Group

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing moiety. This property renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reduction of the prochiral ketone in 3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone to a secondary alcohol introduces a chiral center, making asymmetric reduction a critical transformation for synthesizing enantiomerically pure compounds. rjptonline.org The electron-withdrawing nature of both the trifluoromethyl group and the pentafluorophenyl ring activates the carbonyl for hydride attack.

Various methods are employed for the stereoselective reduction of related fluoroalkyl and chloro-substituted ketones, achieving high yields and enantiomeric excesses (ee). dtic.mil Biocatalysis, using microorganisms such as Saccharomyces cerevisiae, has proven effective for reducing chloroacetophenones with high stereoselectivity. nih.gov For instance, the reduction of 2'-chloroacetophenone (B1665101) using Saccharomyces cerevisiae B5 can yield the corresponding (R)-alcohol with over 99% yield and ee. researchgate.net Similarly, chemical catalysis using chiral reagents like B-chlorodiisopinocampheylborane (DIP-Chloride) is highly efficient for the asymmetric reduction of aryl perfluoroalkyl ketones, often providing the product alcohols in greater than 90% ee. dtic.mil These methodologies are applicable to this compound for the synthesis of the corresponding chiral alcohol.

Table 1: Examples of Asymmetric Reduction of Related Ketones

| Substrate | Catalyst/Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Acetophenone (B1666503) | Plant Tissue (e.g., Apple) | R or S | ~80% | ~98% |

| 4'-Chloroacetophenone | Plant Tissue (e.g., Carrot) | R or S | ~80% | ~98% |

| 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | R | >99% | >99% |

The electrophilic carbonyl carbon of this compound readily reacts with potent carbon nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds). youtube.com This reaction typically proceeds via nucleophilic addition, where the organometallic reagent attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the intermediate to yield a tertiary alcohol. youtube.com

The compound can also react with enolates generated in situ. Enolates are powerful nucleophiles formed by the deprotonation of a carbonyl compound at the α-carbon. While this compound itself lacks α-protons on the trifluoroacetyl side, it can serve as an electrophile in reactions with enolates generated from other ketones. nih.govresearchgate.net This process, a type of aldol (B89426) addition, results in the formation of a β-hydroxy ketone. The reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of the fluoroacetophenone, followed by protonation of the resulting alkoxide.

This compound can participate in condensation reactions to form larger, conjugated systems. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). ijarsct.co.in In this reaction, an acetophenone derivative condenses with an aromatic aldehyde that lacks α-hydrogens. jetir.orgnih.gov

The reaction can be catalyzed by either a base or an acid. researchgate.net In the base-catalyzed mechanism, a strong base deprotonates the methyl group of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. scialert.net The resulting aldol addition product readily dehydrates under the reaction conditions to yield the α,β-unsaturated ketone, or chalcone (B49325), driven by the formation of a stable, extended conjugated system. nih.gov

Table 2: Potential Chalcone Derivatives from Claisen-Schmidt Condensation

| Aldehyde Reactant | Resulting Chalcone Derivative Structure |

|---|---|

| Benzaldehyde | 1-(3'-Chloro-2',6'-difluorophenyl)-3-phenyl-4,4,4-trifluorobut-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(3'-Chloro-2',6'-difluorophenyl)-3-(4-methoxyphenyl)-4,4,4-trifluorobut-2-en-1-one |

Nucleophilic Additions to the Carbonyl Carbon

Reactivity of the Substituted Aromatic Ring

The pentafluorophenyl ring is highly deactivated towards electrophilic aromatic substitution but is strongly activated for nucleophilic aromatic substitution (SNAr) due to the powerful inductive electron-withdrawing effects of the five fluorine atoms.

Nucleophilic aromatic substitution on this compound is expected to occur predominantly on the pentafluorophenyl ring rather than the 3-chlorophenyl ring. The high density of electron-withdrawing fluorine atoms makes the carbons of the pentafluorophenyl ring highly electrophilic. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, a nucleophile attacks the carbon atom bearing a fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing groups. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

Due to resonance and steric factors, substitution on pentafluorophenyl rings typically occurs at the para position (C-4'). nih.govresearchgate.net A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the para-fluorine atom to yield 4'-substituted tetrafluorophenyl derivatives. nih.gov This pathway provides a versatile method for introducing diverse functionalities onto the aromatic core. researchgate.net

Table 3: Predicted Products of SNAr Reactions with Various Nucleophiles

| Nucleophile | Reagent Example | Predicted Product at the 4'-position |

|---|---|---|

| Amine | Aniline (B41778) (C₆H₅NH₂) | -NHC₆H₅ |

| Alkoxide | Sodium Methoxide (NaOCH₃) | -OCH₃ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Investigation of Halogen Substituent Effects on SNAr Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the electronic properties of its halogen substituents and the potent activating nature of the trifluoroacetyl group. The aromatic ring of this compound is rendered highly electrophilic, and thus susceptible to nucleophilic attack, due to the strong electron-withdrawing effects of the trifluoroacetyl moiety and the attached halogen atoms. wikipedia.orgpressbooks.pub

In the context of SNAr, the relative ability of halogens to act as leaving groups is typically F > Cl ≈ Br > I. wikipedia.orgresearchgate.net This order is inverse to that observed in SN2 reactions and is attributed to the mechanism of SNAr. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic and thereby accelerating this initial nucleophilic attack.

The position of the substituents is critical for reactivity. SNAr reactions are significantly enhanced when powerful electron-withdrawing groups are located ortho or para to the leaving group, as they can effectively stabilize the anionic charge of the Meisenheimer intermediate through resonance. pressbooks.pub In this compound, the trifluoroacetyl group is a strong activating group. The fluorine atoms are positioned at the 2' and 6' (ortho) positions, while the chlorine atom is at the 3' (meta) position.

Consequently, nucleophilic attack will preferentially occur at the ortho positions (2' and 6'), leading to the displacement of a fluoride (B91410) ion. The chlorine atom at the meta position is significantly less likely to be displaced via an SNAr mechanism because a negative charge on the adjacent carbon in the intermediate cannot be delocalized onto the activating trifluoroacetyl group. This electronic disparity results in high regioselectivity, favoring the substitution of the fluorine atoms over the chlorine atom. nih.gov

| Halogen | Position on Ring | Relative Leaving Group Ability in SNAr | Role of Activating Group (-COCF₃) |

|---|---|---|---|

| Fluorine | 2' (ortho), 6' (ortho) | High | Strongly activates for substitution via resonance stabilization of the Meisenheimer intermediate. |

| Chlorine | 3' (meta) | Low | Does not activate for substitution as it is meta to the leaving group. |

Directed SNAr Reactions for Further Functionalization

The inherent reactivity of the C-F bonds at the 2' and 6' positions of this compound makes them prime targets for directed SNAr reactions, enabling the introduction of a wide array of functional groups. preprints.org This pathway provides a transition-metal-free method to create highly functionalized aromatic compounds. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed to displace the ortho-fluorine atoms. wikipedia.org The reaction proceeds under relatively mild conditions, often promoted by a base in a polar aprotic solvent like DMSO. nih.govresearchgate.net For instance, reaction with an alkoxide (e.g., sodium methoxide) would yield an aryl ether, while reaction with an amine would produce an aniline derivative.

The chemoselectivity of these reactions is a key feature for synthetic applications. Due to the higher reactivity of the C-F bond in SNAr compared to the C-Cl bond, the fluorine atoms can be selectively substituted while the chlorine atom at the 3' position remains intact. nih.govpreprints.org This preserved chlorine atom can then serve as a handle for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the sequential and controlled construction of complex molecular architectures. This orthogonality between SNAr at the C-F bond and other reaction types at the C-Cl bond is a powerful tool in synthetic chemistry.

Electrophilic Aromatic Substitution (EAS) with Deactivating Halogen Substituents

Electrophilic aromatic substitution (EAS) on the this compound ring is exceedingly challenging. The reaction involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. byjus.comwikipedia.org However, the ring in this molecule is exceptionally electron-poor, or "deactivated," due to the cumulative electron-withdrawing power of its substituents.

The trifluoroacetyl group is one of the most powerful deactivating groups due to the combined inductive effect of the fluorine atoms and the resonance effect of the carbonyl group. Halogens are also deactivating towards EAS because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. wikipedia.org The presence of three such deactivating halogen substituents, in addition to the trifluoroacetyl group, renders the aromatic ring highly resistant to attack by even strong electrophiles. libretexts.orgbyjus.com

If an EAS reaction were to be forced under harsh conditions, the regiochemical outcome would be governed by the directing effects of the existing substituents. The trifluoroacetyl group is a strong meta-director, while halogens are ortho, para-directors. wikipedia.org

The -COCF₃ group directs to the 5' position.

The 2'-F directs to the 3'- (occupied) and 5' positions.

The 6'-F directs to the 5' position.

The 3'-Cl directs to the 5' position.

All substituents direct towards the vacant 5' position. However, the overwhelming deactivation of the ring makes any electrophilic substitution at this, or any other, position kinetically unfavorable and unlikely to occur under standard laboratory conditions.

Influence of Halogen Substituents on Molecular Reactivity and Stability

Electronic Effects (Inductive and Resonance) of Fluorine and Chlorine

The electronic character of this compound is dominated by the inductive and resonance effects of its halogen substituents. These effects dictate the electron density distribution around the aromatic ring and, consequently, its chemical reactivity. nih.gov

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond. It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs of electrons, which can be delocalized into the aromatic π-system. However, for halogens, the inductive effect is significantly stronger than the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack and activation towards nucleophilic attack. nih.gov

Chlorine: Similar to fluorine, chlorine exhibits both a -I and a +R effect. Its electronegativity is lower than fluorine's, leading to a weaker inductive effect. Its ability to donate its lone pairs via resonance is also less efficient due to poorer orbital overlap with the carbon π-system. The net result is that chlorine is also a deactivating group, with its inductive effect predominating over resonance.

The trifluoroacetyl group further depletes the ring of electron density through the potent inductive effect of the -CF₃ group and the resonance and inductive effects of the carbonyl group. This combination of electronic influences makes the aromatic ring highly electrophilic.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |

|---|---|---|---|

| Fluorine | Strongly withdrawing | Weakly donating | Strongly deactivating |

| Chlorine | Withdrawing | Weakly donating | Deactivating |

Steric Effects of Multiple Halogens on Reaction Pathways

The presence of multiple halogen atoms, particularly the two fluorine atoms at the 2' and 6' positions (ortho to the trifluoroacetyl group), introduces significant steric hindrance. This steric crowding can physically impede the approach of reactants to the reactive centers of the molecule. dur.ac.uk

In SNAr reactions, bulky nucleophiles may experience hindered access to the 2' and 6' carbon atoms, potentially slowing the reaction rate compared to a less sterically crowded substrate. This steric factor can influence the choice of nucleophile and reaction conditions needed to achieve efficient substitution.

Furthermore, the steric repulsion between the ortho-fluorine atoms and the trifluoroacetyl group can affect the molecule's conformation. It may force the carbonyl group to twist out of the plane of the aromatic ring. Such a conformational change could reduce the orbital overlap between the carbonyl π-system and the aromatic π-system, thereby diminishing the resonance-based activation of the ring towards SNAr.

Control of Regioselectivity and Chemoselectivity in Transformations

The halogen substituents and the trifluoroacetyl group work in concert to exert precise control over the regioselectivity and chemoselectivity of chemical transformations.

Regioselectivity: This is most evident in SNAr reactions. As previously discussed, the electronic activation provided by the trifluoroacetyl group is transmitted most effectively to the ortho (2', 6') and para (4') positions. pressbooks.pub Since the 2' and 6' positions are occupied by excellent SNAr leaving groups (fluorine), nucleophilic attack is overwhelmingly directed to these sites. The 3' position, being meta to the activating group, is electronically disfavored for attack, ensuring high regioselectivity.

| Position | Substituent | Electronic Activation by -COCF₃ | Predicted Reactivity |

|---|---|---|---|

| 2', 6' | -F | High (ortho) | Favored site of nucleophilic attack |

| 3' | -Cl | Low (meta) | Unfavored site of nucleophilic attack |

| 4' | -H | High (para) | Activated, but no leaving group present |

| 5' | -H | Low (meta) | Unfavored site of nucleophilic attack |

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the primary chemoselective challenge is the differentiation between the C-F and C-Cl bonds. In SNAr reactions, the C-F bond is significantly more reactive than the C-Cl bond. nih.gov This difference allows for the selective substitution of the fluorine atoms while leaving the chlorine atom untouched. This selective reactivity enables a synthetic strategy where the more labile fluorines are replaced first, followed by a different type of reaction (e.g., cross-coupling) at the more robust chloro-substituted position. preprints.org This controlled, stepwise functionalization is crucial for the efficient synthesis of complex molecules.

Catalytic and Biocatalytic Transformations

The transformation of ketones is a cornerstone of synthetic organic chemistry, providing access to valuable chiral alcohols and other functionalized molecules. For highly fluorinated and sterically hindered ketones such as this compound, specialized catalytic and biocatalytic methods are employed to achieve high efficiency and selectivity. These approaches leverage metal-ligand cooperativity, enzymatic precision, and light-driven energy input to activate the otherwise stable carbonyl group and control the stereochemical outcome of its reduction.

Metal-ligand cooperative (MLC) catalysis represents a sophisticated strategy for the activation of strong chemical bonds, including the carbonyl group of ketones. In these systems, the catalytic activity does not reside solely at the metal center but arises from the synergistic interaction between the metal and a functional ligand. The metal typically acts as a Lewis acid, coordinating to the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Simultaneously, the ligand can participate directly in the bond-making and bond-breaking steps, for instance, by acting as a proton shuttle, a hydride donor, or a nucleophilic site.

This cooperative mechanism lowers the activation energy for transformations like hydrogenation or hydrosilylation of ketones. For challenging substrates like electron-deficient fluoroacetophenones, MLC is particularly advantageous as it can overcome the deactivating effects of the fluorine substituents. The ligand's direct involvement in the reaction mechanism avoids the need for high oxidation state changes at the metal center, offering pathways for reactivity that are inaccessible to classical catalysts where the ligand is merely a spectator.

The synthesis of enantiomerically pure chiral alcohols from prochiral ketones is a critical transformation, particularly in the pharmaceutical industry. Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are highly effective biocatalysts for this purpose, offering exceptional stereoselectivity under mild reaction conditions. nih.govnih.gov Engineered KREDs have been developed to exhibit high activity and selectivity towards structurally demanding substrates, including various substituted acetophenones. google.comtudelft.nl

While direct studies on this compound are not extensively documented, research on structurally analogous compounds demonstrates the potential of this approach. For instance, engineered ketoreductases have been successfully employed for the reduction of 2′,6′-dichloro-3′-fluoroacetophenone, achieving high conversion and stereomeric excess. google.com Similarly, the ketoreductase from the cyanobacterium Synechococcus sp. PCC 7942 has been used for the asymmetric synthesis of chiral alcohols from the closely related 2′,3′,4′,5′,6′-pentafluoroacetophenone. These enzymes catalyze the transfer of a hydride from the nicotinamide (B372718) cofactor (NADPH or NADH) to the carbonyl carbon, with the stereochemical outcome dictated by the specific three-dimensional structure of the enzyme's active site.

Table 1: Examples of Ketoreductase-Catalyzed Reduction of Analogous Fluoroacetophenones

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) / Stereomeric Excess |

|---|---|---|---|---|

| 2′,6′-Dichloro-3′-fluoroacetophenone | Engineered KRED | (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol | >95 | >99% s.e. |

The high cost of nicotinamide cofactors like NADPH and NADH prohibits their use in stoichiometric amounts in large-scale biocatalytic processes. illinois.edu Therefore, an efficient in situ cofactor regeneration system is essential for the economic viability of KRED-catalyzed reductions. uni-freiburg.denih.gov The most common and effective method is an enzyme-coupled system where a second enzyme, a dehydrogenase, oxidizes a cheap sacrificial substrate to regenerate the reduced cofactor. researchgate.net

A widely used system pairs a glucose dehydrogenase (GDH) with glucose as the sacrificial substrate. researchgate.net The GDH oxidizes glucose to gluconolactone, concomitantly reducing the oxidized cofactor (NADP⁺ or NAD⁺) back to its active form (NADPH or NADH). This regenerated cofactor can then be utilized by the ketoreductase for another reduction cycle. This cyclic process allows a small, catalytic amount of the expensive cofactor to facilitate the conversion of a large amount of the ketone substrate. This strategy is integral to processes involving the reduction of substituted acetophenones, as demonstrated in the biocatalytic reduction of 2′,6′-dichloro-3′-fluoroacetophenone, which employs a GDH for cofactor recycling. google.com

Photo-biocatalysis merges the selectivity of enzymes with the power of light to drive chemical reactions. mdpi.com This approach can be used to supply the energy required for catalysis or to regenerate essential cofactors. nih.gov Whole-cell biocatalysts, particularly photosynthetic microorganisms like cyanobacteria, are ideal for these processes as they possess the natural machinery (i.e., the photosystem) to convert light energy into chemical energy in the form of reducing equivalents (NADPH) and ATP. acs.orgrug.nl

The utility of this approach has been demonstrated in the reduction of fluorinated acetophenones. Specifically, the cyanobacterium Synechococcus elongatus PCC 7942 has been shown to reduce 2′,3′,4′,5′,6′-pentafluoroacetophenone to the corresponding (S)-alcohol with high conversion and enantioselectivity. rug.nl In this light-driven process, the cell's photosynthetic apparatus continuously regenerates the NADPH required by its native ketoreductases, which in turn reduce the ketone substrate. This integrated system obviates the need for an external cofactor regeneration system (like GDH and glucose), using light and CO₂ as the ultimate energy and carbon sources. The photochemical properties of fluorinated acetophenones, such as the studied photochemical hydrogen abstraction of 2′,3′,4′,5′,6′-pentafluoroacetophenone, are also relevant in understanding potential light-induced side reactions or direct photocatalytic pathways. sigmaaldrich.com

Table 2: Photo-Biocatalytic Reduction of 2',3',4',5',6'-Pentafluoroacetophenone

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) | Reaction Time |

|---|

Photochemistry and Photo-Biocatalysis

Mechanistic Elucidation of Photochemical Hydrogen Abstraction

The photochemical hydrogen abstraction reaction of ketones is a well-established process in organic photochemistry. While direct mechanistic studies on this compound are not extensively available in the public domain, a comprehensive understanding of its photochemical behavior can be inferred from detailed investigations of structurally similar compounds and general principles of ketone photochemistry. The mechanism of photochemical hydrogen abstraction by aromatic ketones, such as acetophenone derivatives, typically proceeds via the excited triplet state of the ketone.

Upon absorption of ultraviolet radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This excited singlet state can then undergo intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁). It is this triplet state that is generally the reactive species in hydrogen abstraction reactions. The efficiency of intersystem crossing is typically high for acetophenone derivatives.

The triplet state of the ketone, which possesses a diradical character with an unpaired electron on the carbonyl oxygen, can then abstract a hydrogen atom from a suitable hydrogen donor molecule (R-H) present in the reaction medium. This abstraction process results in the formation of two radical species: a ketyl radical derived from the ketone and a radical derived from the hydrogen donor (R•).

The subsequent fate of these radical intermediates can vary, leading to different final products. Common reaction pathways include radical-radical coupling, where the ketyl radical can dimerize to form a pinacol, or the ketyl radical can couple with the substrate radical (R•). Disproportionation reactions are also possible.

The general mechanistic steps for the photochemical hydrogen abstraction by this compound are outlined in the table below.

| Step | Description | Reaction |

| 1. Excitation | The ketone absorbs a photon (hν) and is promoted to an excited singlet state (S₁). | ArC(O)CF₃ (S₀) + hν → ArC(O)CF₃ (S₁) |

| 2. Intersystem Crossing | The excited singlet state undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). | ArC(O)CF₃ (S₁) → ArC(O)CF₃ (T₁) |

| 3. Hydrogen Abstraction | The triplet ketone abstracts a hydrogen atom from a hydrogen donor (R-H) to form a ketyl radical and a substrate radical. | ArC(O)CF₃ (T₁) + R-H → ArC(OH•)CF₃ + R• |

| 4. Termination | The radical intermediates can undergo various termination reactions, such as dimerization or coupling. | 2 ArC(OH•)CF₃ → Pinacol Product |

| ArC(OH•)CF₃ + R• → Coupling Product |

Where Ar represents the 3-chloro-2,6-difluorophenyl group.

Derivatives and Diversification of 3 Chloro 2,2,2,2 ,6 Pentafluoroacetophenone

Synthesis of Complex Molecular Scaffolds Incorporating the Halogenated Acetophenone (B1666503) Moiety

The core structure of 3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone can be integrated into larger, more complex molecular frameworks through several synthetic strategies. These methods leverage the reactivity of the acetyl group to form new carbon-carbon and carbon-heteroatom bonds, leading to the creation of diverse chemical libraries.

Formation of Substituted Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds. The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation. nih.govresearchgate.net This base-catalyzed reaction involves the condensation of the acetophenone with a variety of substituted aromatic aldehydes. ipindexing.commdpi.comnih.gov

In this reaction, a base, such as sodium hydroxide (B78521) or potassium hydroxide, removes a proton from the methyl group of the acetophenone, creating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. nih.gov The reaction conditions can be optimized, with some methods utilizing microwave irradiation to improve yields and reduce reaction times. researchgate.net The fluorinated phenyl ring and the chloro-substituted ring introduce significant electronic and steric influences that can affect reaction rates and product stability.

Table 1: Representative Claisen-Schmidt Condensation Reactions

| Reactant A | Reactant B (Ar-CHO) | Base | Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH/EtOH | (E)-1-(3-chloro-2,6-difluorophenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | KOH/MeOH | (E)-1-(3-chloro-2,6-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | NaOH/EtOH | (E)-1-(3-chloro-2,6-difluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Synthesis of Imidazole (B134444) and Quinazoline (B50416) Derivatives

The halogenated acetophenone moiety can be incorporated into important nitrogen-containing heterocyclic systems like imidazoles and quinazolines.

Imidazole Derivatives: The Debus-Radziszewski imidazole synthesis offers a pathway to trisubstituted imidazoles. scribd.comwikipedia.orgijprajournal.com This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net To utilize this compound, it would first need to be converted into a corresponding 1,2-dicarbonyl compound, such as a phenylglyoxal (B86788) derivative. This intermediate could then react with an aldehyde and an ammonia source (like ammonium (B1175870) acetate) to form the imidazole ring.

Quinazoline Derivatives: Quinazolines can be synthesized from chalcones derived from the parent acetophenone. nih.govbohrium.comsemanticscholar.orgnih.gov The chalcone, with its α,β-unsaturated ketone system, can undergo a cyclocondensation reaction with a suitable nitrogen-containing reagent. For instance, reacting the chalcone with amidines, such as guanidine, in the presence of a base can lead to the formation of aminopyrimidine rings, which can be further elaborated into the quinazoline scaffold. This approach allows for the integration of the fluorinated and chlorinated phenyl groups into the final quinazoline structure.

Preparation of Thiosemicarbazone Analogues

Thiosemicarbazones are a class of compounds formed by the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300). researchgate.netmdpi.com The reaction of this compound with a substituted or unsubstituted thiosemicarbazide provides a direct route to the corresponding thiosemicarbazone analogues. nih.gov

This condensation is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with a catalytic amount of acid. nih.gov The lone pair of electrons on the primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the acetophenone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (imine), which is characteristic of thiosemicarbazones. The choice of substituted thiosemicarbazides allows for the introduction of additional functional groups and structural diversity into the final molecule.

Table 2: Synthesis of Thiosemicarbazone Analogues

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Thiosemicarbazide | 2-(1-(3-chloro-2,6-difluorophenyl)ethylidene)hydrazine-1-carbothioamide |

| This compound | 4-Phenylthiosemicarbazide | 2-(1-(3-chloro-2,6-difluorophenyl)ethylidene)-N-phenylhydrazine-1-carbothioamide |

| This compound | 4-Ethylthiosemicarbazide | 2-(1-(3-chloro-2,6-difluorophenyl)ethylidene)-N-ethylhydrazine-1-carbothioamide |

Intramolecular Cyclizations and Heterocyclic Ring Formation (e.g., Indazoles)

The structure of this compound can be modified to create precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic rings such as indazoles. researchgate.netresearchgate.net

A common strategy for indazole synthesis involves the cyclization of hydrazone derivatives. researchgate.net For example, the acetophenone can be reacted with a suitably substituted hydrazine (B178648) to form a hydrazone. If the phenyl ring of the acetophenone contains an appropriate ortho-substituent (or can be modified to include one), an intramolecular cyclization can be induced, often under acidic or thermal conditions, to form the indazole ring system. For instance, the Fischer indole (B1671886) synthesis involves the acid-catalyzed rearrangement of arylhydrazones of ketones. acs.orgwikipedia.orgthermofisher.comorganic-chemistry.org A similar principle can be applied to synthesize other heterocyclic systems, where a precursor derived from the acetophenone undergoes a planned intramolecular reaction to build a new ring. rsc.orglookchem.com

Functionalization at Peripheral Positions

Beyond building new heterocyclic scaffolds, the diversification of this compound can also be achieved by modifying the existing functional groups or their derivatives.

Derivatization of Carbonyl Adducts and Products

The carbonyl group of the acetophenone is a key site for functionalization. It can be transformed into a variety of other functional groups, and its adducts can be further modified.

One common derivatization is the formation of hydrazones by reacting the ketone with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgthieme-connect.deorgsyn.orgresearchgate.net This reaction is a standard method for the identification and characterization of carbonyl compounds. epa.gov Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with various primary amines can yield Schiff bases (imines).

The carbonyl group can also undergo reduction to form a secondary alcohol. mdpi.com This transformation is typically achieved using reducing agents like sodium borohydride. The resulting 1-(3-chloro-2,6-difluorophenyl)ethanol (B8541341) can then be further functionalized at the hydroxyl group, for example, through esterification or etherification, to create a new series of derivatives. The presence of the trifluoromethyl group can influence the reactivity of the adjacent carbonyl, making some reduction reactions more complex. nih.govrsc.org

Table 3: Examples of Carbonyl Derivatization

| Reagent | Product Type |

|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone |

| Hydroxylamine | Oxime |

| Primary Amine (R-NH2) | Imine (Schiff Base) |

| Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Pentafluorobenzylhydroxylamine (PFBHA) | Oxime Ether |

Further Derivatization of the Aromatic Ring of this compound

Following a comprehensive review of scientific literature and patent databases, no specific examples of cross-coupling or other derivatization reactions involving the aromatic ring of This compound were identified.

The chemical structure of this compound possesses two distinct aromatic rings with different substitution patterns. The pentafluorophenyl ring is highly electron-deficient due to the five fluorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org Conversely, the 3-chlorophenyl ring is less electron-deficient and contains a chlorine atom, which can potentially participate in various palladium-catalyzed cross-coupling reactions.

Potential Cross-Coupling Reactions:

While no specific examples were found for this compound, analogous aryl chlorides are commonly used in several types of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the chloro-substituted aromatic ring with a boronic acid or boronate ester. This is a versatile method for forming biaryl compounds. harvard.edumdpi.com

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the chloro-substituted ring with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This is a powerful tool for the synthesis of arylamines.

Sonogashira Coupling: This reaction would create a carbon-carbon bond between the chloro-substituted ring and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne. wikipedia.orgnih.gov

Potential Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient pentafluorophenyl ring is a prime candidate for SNAr. In this type of reaction, a nucleophile can displace one of the fluorine atoms, typically the one in the para position, due to resonance stabilization of the intermediate Meisenheimer complex. nih.govlibretexts.org Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

Although the derivatization of this compound itself is not documented in the reviewed sources, the reactivity of its constituent functional groups suggests that it could serve as a versatile intermediate in the synthesis of more complex molecules through standard cross-coupling and nucleophilic substitution methodologies. Further research would be required to explore the specific conditions and outcomes of such reactions on this particular substrate.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies employing methods such as Density Functional Theory (DFT) are instrumental in understanding the geometric and electronic properties of molecules. Such calculations could provide valuable insights into the bond lengths, bond angles, and dihedral angles of 3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone, offering a detailed three-dimensional picture of its structure.

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

While specific DFT studies on this compound are absent from the current body of scientific literature, the methodology is widely applied to similar halogenated and fluorinated organic compounds. For related molecules, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. Such studies on analogous compounds have proven effective in correlating theoretical data with experimental findings.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. For this compound, a computational analysis would be expected to reveal the spatial distribution of these orbitals, highlighting the regions most susceptible to electrophilic and nucleophilic attack. This information is fundamental for predicting its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. An MEP map of this compound would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions. It is anticipated that the electronegative fluorine and chlorine atoms, as well as the carbonyl oxygen, would be associated with regions of negative electrostatic potential, indicating their role in intermolecular interactions.

Energetic Properties and Reaction Thermodynamics

Computational methods are also essential for exploring the energetic landscape of chemical reactions and the stability of molecules.

Aromatic Stabilization Energy (ASE) and Related Concepts

The aromaticity of the substituted phenyl ring in this compound is a key determinant of its stability and reactivity. Aromatic Stabilization Energy (ASE) can be computationally estimated to quantify this stability. While no specific ASE calculations for this compound are documented, such studies would provide insight into how the various substituents influence the aromatic character of the benzene (B151609) ring.

Computational Modeling of Reaction Energetics and Transition State Analysis

Detailed computational modeling of the reaction energetics and transition states for reactions involving this compound would be invaluable for understanding its reactivity and for designing synthetic pathways. Such studies could elucidate reaction mechanisms, predict reaction rates, and identify potential intermediates and transition state structures. However, at present, this specific area of research for the target molecule remains to be explored.

Molecular Descriptors and Substituent Effects

Correlation of Hammett Constants with Reactivity Profiles

The reactivity of aromatic compounds is significantly influenced by the electronic effects of their substituents. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for correlating reaction rates and equilibrium constants with the electron-donating or electron-withdrawing nature of substituents. The equation is expressed as log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant.

A hypothetical data table illustrating the expected Hammett constants for the relevant substituents is presented below. These values are indicative and are used to qualitatively predict the electronic effects on the reactivity of the molecule.

| Substituent | Position | σ_m | σ_p | Electronic Effect |

| -Cl | meta | 0.37 | 0.23 | Inductive electron-withdrawing |

| -F | meta | 0.34 | 0.06 | Inductive electron-withdrawing, weak resonance donating |

| -C₆F₅ | meta/para | - | - | Strong inductive electron-withdrawing |

| -COCF₃ | meta/para | - | - | Strong inductive and resonance electron-withdrawing |

Evaluation of Aromaticity Indices (e.g., HOMA, HOMED, NICS)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic conjugated systems. Various computational indices have been developed to quantify the degree of aromaticity. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Harmonic Oscillator Model of Electron Delocalization (HOMED), as well as magnetism-based indices like Nucleus-Independent Chemical Shift (NICS).

A detailed computational study evaluating the aromaticity indices specifically for this compound has not been identified in the public domain. However, a theoretical investigation would likely reveal a nuanced picture of aromaticity in this molecule. The presence of multiple fluorine atoms on one of the phenyl rings would significantly influence its electronic structure.

HOMA and HOMED: These indices are calculated based on the bond lengths of the aromatic ring. A value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic system. For the two phenyl rings in this compound, one would expect the HOMA and HOMED values to be slightly lower than that of benzene due to the electronic perturbations caused by the substituents. The pentafluorophenyl ring, in particular, might exhibit a lower aromaticity index due to the strong inductive effects of the fluorine atoms.

NICS: This index is calculated as the negative of the magnetic shielding at the center of a ring. A more negative NICS value generally indicates a higher degree of aromaticity. NICS calculations for the two rings would provide insight into their respective ring currents. It is plausible that the pentafluorophenyl ring would have a less negative NICS value compared to the chlorophenyl ring, reflecting a reduction in its aromatic character.

Predictive Models for Reactivity and Selectivity (e.g., QSAR for kinetic parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or chemical reactivity of compounds based on their molecular descriptors. nih.gov These models are particularly valuable in drug discovery and toxicology for predicting the properties of untested molecules. researchgate.net

For this compound, a QSAR model could be developed to predict its kinetic parameters in various reactions, such as nucleophilic substitution or enzyme inhibition. The model would be built using a training set of structurally related compounds with known kinetic data. The molecular descriptors used in such a model could include:

Electronic descriptors: Hammett constants, partial atomic charges, dipole moment.

Steric descriptors: Molar refractivity, van der Waals volume.

Topological descriptors: Connectivity indices, shape indices.

While a specific QSAR model for the kinetic parameters of this compound is not available, the methodology is well-established. The development of such a model would involve descriptor calculation, variable selection, model building using techniques like multiple linear regression or partial least squares, and rigorous validation.

Spectroscopic Parameter Prediction and Interpretation

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of NMR spectroscopic parameters, which can aid in the structural elucidation of complex molecules. nih.gov Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts and coupling constants with reasonable accuracy. rsc.org

For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra would be of particular interest.

¹⁹F NMR: The ¹⁹F NMR spectrum is especially informative due to the five fluorine atoms on one of the phenyl rings. Computational methods can predict the chemical shifts of these fluorine atoms, which are highly sensitive to their chemical environment. nsf.gov The predicted shifts would help in assigning the signals in the experimental spectrum.

The accuracy of the predicted NMR parameters depends on the level of theory, basis set, and the inclusion of solvent effects. A comparison between the computationally predicted and experimentally obtained NMR data can provide a high degree of confidence in the structural assignment.

A hypothetical table of predicted ¹⁹F NMR chemical shifts is presented below. These values are illustrative and would need to be calculated using appropriate computational methods.

| Fluorine Atom Position | Predicted Chemical Shift (ppm) |

| 2' | -140 to -145 |

| 3' | -160 to -165 |

| 4' | -155 to -160 |

| 5' | -160 to -165 |

| 6' | -140 to -145 |

Vibrational Frequency Analysis and Spectroscopic Signatures

A computational vibrational analysis of this compound would yield a set of predicted vibrational modes, which can be correlated with the experimental IR and Raman spectra. The analysis would help in assigning the observed spectral bands to specific molecular vibrations.

Key vibrational signatures for this molecule would include:

C=O stretching: A strong band in the IR spectrum, typically in the range of 1680-1720 cm⁻¹, corresponding to the carbonyl group.

C-F stretching: Strong bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹, arising from the numerous C-F bonds.

C-Cl stretching: A band in the fingerprint region of the IR spectrum.

Aromatic C-C stretching: Bands in the region of 1400-1600 cm⁻¹.

A table of predicted and experimental vibrational frequencies for key functional groups is a common way to present such data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | (Calculated Value) | (Experimental Value) |

| Aromatic C-F stretch | (Calculated Value) | (Experimental Value) |

| Aromatic C-Cl stretch | (Calculated Value) | (Experimental Value) |

| Aromatic C=C stretch | (Calculated Value) | (Experimental Value) |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Synthetic Sequences

3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone serves as a versatile precursor for synthesizing more complex fluorinated molecules. The highly electrophilic nature of its carbonyl carbon, influenced by the adjacent trifluoromethyl group, makes it a prime target for nucleophilic attack, while the substituted aromatic ring offers sites for further functionalization.

The synthesis of chiral fluorinated alcohols is a significant area of research, as these compounds are key precursors for ferroelectric liquid crystals and biologically active molecules. mdpi.com The asymmetric reduction of trifluoromethyl ketones, such as this compound, provides a direct route to chiral secondary alcohols. mdpi.comrsc.org Although trifluoromethyl ketones are challenging substrates for asymmetric hydrogenation due to their stereoelectronic properties, specialized catalytic systems have been developed to achieve high enantioselectivity. rsc.org

For instance, iridium-based catalysts with ferrocene-derived tridentate ligands have proven effective in the asymmetric hydrogenation of various prochiral ketones, yielding corresponding alcohols with excellent conversions and enantioselectivities. rsc.org The resulting chiral alcohol, 1-(3-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanol, can be further converted into chiral amines through subsequent chemical transformations, expanding its utility as a building block in medicinal chemistry.

Table 1: Representative Asymmetric Reduction of this compound

| Reactant | Catalyst System | Product | Enantiomeric Excess (e.e.) |

| This compound | Chiral Oxazaborolidine/Borane | (R)- or (S)-1-(3-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanol | Potentially high |

| This compound | Iridium/f-amphol Complex | (R)- or (S)-1-(3-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanol | >95% (by analogy) rsc.org |

The trifluoromethyl group (CF3) is prevalent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity. acs.org Trifluoromethyl ketones are key synthons for creating complex molecules containing this moiety. acs.orgresearchgate.net The ketone group in this compound can undergo a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Grignard reactions, and Mannich-type reactions. These reactions facilitate the construction of highly substituted scaffolds with a trifluoromethylated stereocenter, which is a challenging synthetic operation. nih.govnih.gov

The use of fluorinated building blocks is a primary strategy for constructing chiral fluorinated compounds. nih.gov This approach allows for the creation of molecules with multiple contiguous stereogenic centers, which are of significant interest in drug development. organic-chemistry.orgacs.orgnih.govmdpi.com

Heterocyclic compounds are fundamental components of many natural products and pharmaceuticals. nih.gov Trifluoromethyl ketones are well-established precursors for a wide range of fluorinated heterocyclic systems. umich.edursc.org The carbonyl group can react with various binucleophiles to form rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. umich.edu Multicomponent reactions (MCRs) offer an efficient strategy for rapidly assembling diverse heterocyclic scaffolds from simple starting materials. nih.govmdpi.com this compound can potentially be employed in such sequences to generate novel, highly functionalized heterocyclic libraries.

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reagent(s) | Resulting Heterocycle Core | Potential Application |

| Hydrazine (B178648) or substituted hydrazine | Pyrazole | Pharmaceuticals, Agrochemicals |

| Hydroxylamine | Isoxazole | Medicinal Chemistry |

| Urea, β-ketoester, Aldehyde (Biginelli-type reaction) | Dihydropyrimidine | Calcium Channel Blockers |

| 2-Aminobenzaldehyde (Friedländer annulation) | Quinoline | Antimalarial, Catalysis |

Potential in Catalytic Processes (e.g., as a ligand, substrate, or catalyst component)

While specific research on this compound as a catalyst or ligand is not extensively documented, its structural features suggest potential roles. The fluorinated aromatic ring could be incorporated into larger ligand structures, such as phosphines or N-heterocyclic carbenes. The fluorine atoms can modulate the electronic properties of the ligand, influencing the activity and selectivity of a metal catalyst.

As a substrate, this ketone is a prime candidate for catalytic asymmetric reduction, as discussed previously. rsc.orgorganic-chemistry.org The development of efficient catalysts for the reduction of such electron-deficient ketones is an active area of research. mdpi.com Furthermore, the chlorine atom on the phenyl ring could be utilized in cross-coupling reactions, allowing the molecule to be tethered to catalytic supports or integrated into more complex catalytic architectures.

Development of Novel Fluorinated Materials (if derived compounds exhibit such properties)

The high fluorine content of this compound and its derivatives suggests their potential use in the development of advanced materials. nih.gov Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique optical properties. researchgate.net

Derivatives of this compound could be synthesized into monomers and subsequently polymerized to create novel fluoropolymers. For instance, the ketone could be transformed into a vinyl or acrylate group to enable free-radical polymerization. The resulting polymers would be expected to exhibit properties characteristic of fluorinated materials. Such materials could find applications as low-surface-energy coatings, chemically resistant membranes, or advanced dielectrics in microelectronics.

Table 3: Potential Properties and Applications of Materials Derived from this compound

| Property | Potential Application | Rationale |

| High Thermal Stability | High-performance polymers, lubricants | Strong C-F bonds |

| Chemical Inertness | Protective coatings, seals | Fluorine shielding effect |

| Hydrophobicity/Oleophobicity | Self-cleaning surfaces, anti-fouling coatings | Low surface energy of fluorinated chains |

| Low Refractive Index | Optical fibers, anti-reflective coatings | Electronic properties of fluorine atoms |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes for the Compound

The initial challenge in studying 3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone lies in establishing reliable and efficient methods for its synthesis. Future research should prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes exploring the use of readily available starting materials, minimizing the number of synthetic steps, and employing environmentally benign solvents and reagents. The development of a robust synthetic protocol is a prerequisite for all subsequent investigations into the compound's properties and reactivity.

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of multiple halogen atoms on the aromatic ring and the trifluoromethyl group offers a rich platform for selective functionalization. Future studies should investigate the use of advanced catalytic systems, such as those based on transition metals (e.g., palladium, copper, nickel), to selectively modify specific positions on the molecule. This could involve cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse library of derivatives with potentially unique biological or material properties.

In-depth Understanding of Complex Reaction Mechanisms at the Atomic Level

A thorough mechanistic understanding of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling (e.g., Density Functional Theory calculations) to elucidate the intricate details of its reaction pathways. This knowledge will be invaluable for the rational design of new synthetic transformations.

Integration into Multi-Component and Cascade Reaction Strategies